molecular formula C7H16N2O2S B13653476 (2S)-2-amino-N-methoxy-N-methyl-4-(methylsulfanyl)butanamide

(2S)-2-amino-N-methoxy-N-methyl-4-(methylsulfanyl)butanamide

Cat. No.: B13653476
M. Wt: 192.28 g/mol
InChI Key: QLETZLWRDVVJIW-LURJTMIESA-N
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Description

(2S)-2-amino-N-methoxy-N-methyl-4-(methylsulfanyl)butanamide is a chemical compound with a unique structure that includes an amino group, a methoxy group, a methyl group, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-N-methoxy-N-methyl-4-(methylsulfanyl)butanamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Amino Group:

    Methoxy and Methyl Group Addition: The methoxy and methyl groups can be introduced through methylation reactions using appropriate methylating agents.

    Incorporation of the Methylsulfanyl Group: The methylsulfanyl group can be added through thiolation reactions using reagents such as methylthiol or other sulfur-containing compounds.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-N-methoxy-N-methyl-4-(methylsulfanyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Substitution reactions can replace one functional group with another, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

(2S)-2-amino-N-methoxy-N-methyl-4-(methylsulfanyl)butanamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It may be used in studies related to enzyme inhibition or protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-amino-N-methoxy-N-methyl-4-(methylsulfanyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This can lead to various biological effects, depending on the enzyme and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-amino-N-methoxy-N-methyl-4-(methylsulfanyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H16N2O2S

Molecular Weight

192.28 g/mol

IUPAC Name

(2S)-2-amino-N-methoxy-N-methyl-4-methylsulfanylbutanamide

InChI

InChI=1S/C7H16N2O2S/c1-9(11-2)7(10)6(8)4-5-12-3/h6H,4-5,8H2,1-3H3/t6-/m0/s1

InChI Key

QLETZLWRDVVJIW-LURJTMIESA-N

Isomeric SMILES

CN(C(=O)[C@H](CCSC)N)OC

Canonical SMILES

CN(C(=O)C(CCSC)N)OC

Origin of Product

United States

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